molecular formula C6H11F2NO B1446631 3-(Difluoromethoxy)cyclopentan-1-amine CAS No. 1592408-49-5

3-(Difluoromethoxy)cyclopentan-1-amine

Cat. No. B1446631
CAS RN: 1592408-49-5
M. Wt: 151.15 g/mol
InChI Key: BSKXSHHPXOUPLU-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)cyclopentan-1-amine is a relatively new compound in the scientific community. It has a unique chemical structure and versatile properties that have sparked significant interest in its potential applications. It is a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The molecular formula of 3-(Difluoromethoxy)cyclopentan-1-amine is C6H11F2NO. Its molecular weight is 151.15 g/mol. The InChI code for this compound is 1S/C6H11F2NO/c7-6(8)10-5-2-1-4(9)3-5/h4-6H,1-3,9H2 .


Physical And Chemical Properties Analysis

3-(Difluoromethoxy)cyclopentan-1-amine is a liquid at room temperature . It has a molecular weight of 151.15 g/mol.

Scientific Research Applications

Life Science Research

3-(Difluoromethoxy)cyclopentan-1-amine: is a compound that has garnered interest in life science research due to its unique structure. It’s used in the synthesis of bioactive molecules, particularly in the development of new pharmaceuticals. Its ability to interact with biological systems makes it a valuable tool for probing biological pathways and understanding disease mechanisms .

Material Science

In material science, this compound’s properties are explored for the development of new materials with potential applications in nanotechnology and electronics. Its incorporation into polymers could lead to materials with improved strength, flexibility, or novel electrical properties .

Chemical Synthesis

3-(Difluoromethoxy)cyclopentan-1-amine: plays a role in chemical synthesis as an intermediate. Its reactivity allows for the construction of complex organic molecules, which can be used in various chemical industries, including agrochemicals and perfumery .

Chromatography

The compound’s unique properties may be utilized in chromatography, particularly in ion-exchange chromatography, to help in the separation and analysis of complex mixtures. It could serve as a stationary phase component or as a derivative for better detection and quantification of analytes .

Analytical Research

In analytical research, 3-(Difluoromethoxy)cyclopentan-1-amine could be used in the development of new analytical methods. Its structure could be modified to create sensors or indicators for detecting specific substances or changes in the environment .

Sustainable Technologies

Recent studies suggest potential applications in sustainable technologies, such as carbon capture and energy storage. The compound’s properties might be harnessed to develop more efficient methods for capturing greenhouse gases or storing renewable energy .

Safety and Hazards

The safety data sheet for 3-(Difluoromethoxy)cyclopentan-1-amine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(difluoromethoxy)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c7-6(8)10-5-2-1-4(9)3-5/h4-6H,1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKXSHHPXOUPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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